Rasarfin -

Rasarfin

Catalog Number: EVT-7899532
CAS Number:
Molecular Formula: C23H24ClN3O3
Molecular Weight: 425.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Rasarfin is classified as a small molecule inhibitor targeting specific protein interactions within cellular signaling pathways. Its identification stemmed from a study focusing on the inhibition of GPCR-mediated internalization and signaling, particularly involving the angiotensin II type 1 receptor (AT1R) and epidermal growth factor receptor (EGFR) pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of Rasarfin involves multiple steps, beginning with the formation of a core benzofuran structure. Key synthetic steps include:

  1. Formation of the Benzofuran Core: The initial step involves constructing the benzofuran framework, which serves as the backbone for further modifications.
  2. Functionalization: Subsequent reactions introduce various functional groups to enhance binding affinity and specificity towards Ras and ARF6.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels, typically above 98% .
Molecular Structure Analysis

Structure and Data

The molecular structure of Rasarfin features a complex arrangement that facilitates its interaction with Ras and ARF6 proteins. Although specific structural data such as crystallographic details are not provided in the available literature, it is noted that Rasarfin binds within the SOS-binding domain of Ras, indicating a unique binding modality that disrupts normal protein interactions involved in signaling pathways .

Chemical Reactions Analysis

Reactions and Technical Details

Rasarfin primarily acts through competitive inhibition, where it interferes with the binding of guanine nucleotide exchange factors to Ras. This inhibition leads to decreased activation of downstream signaling pathways, including:

  • Inhibition of ERK1/2 Signaling: Rasarfin effectively blocks agonist-induced activation of extracellular signal-regulated kinases.
  • Impact on Akt Signaling: The compound also inhibits signaling through the phosphoinositide 3-kinase/Akt pathway, which is critical for cell survival and proliferation .
Mechanism of Action

Process and Data

The mechanism by which Rasarfin exerts its effects involves:

  1. Binding to Ras: Rasarfin binds to the SOS-binding domain of Ras, preventing its activation by guanine nucleotide exchange factors.
  2. Inhibition of ARF6: By inhibiting ARF6, Rasarfin disrupts endosomal trafficking processes that are essential for GPCR internalization.
  3. Reduction in Cellular Proliferation: The combined effect on these pathways results in reduced cancer cell proliferation and altered receptor signaling dynamics .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility are not detailed in the literature, Rasarfin is characterized by:

  • Molecular Weight: Approximately 400 g/mol (exact value may vary based on specific structural modifications).
  • Solubility: Typically requires co-solvents for effective dissolution in biological assays.
  • Stability: Stability data under various conditions would be necessary for practical applications but are not specified in available sources .
Applications

Scientific Uses

Rasarfin holds significant promise in several scientific applications:

  • Cancer Research: Its ability to inhibit critical signaling pathways makes it a candidate for further development as an anti-cancer therapeutic.
  • GPCR Studies: The compound can be utilized to study GPCR internalization mechanisms and their implications in various physiological processes.
  • Drug Development: As a dual inhibitor, Rasarfin can serve as a lead compound for developing more selective inhibitors targeting similar pathways involved in oncogenesis .
Introduction

Historical Context and Discovery Milestones in Rasarfin Research

Rasarfin emerged from a groundbreaking phenotypic screen targeting G-protein-coupled receptor (GPCR) endocytosis, where researchers employed an endosomal bioluminescence resonance energy transfer (BRET) assay to monitor angiotensin II type 1 receptor (AT1R) trafficking. This high-throughput effort evaluated ~115,000 small molecules, leading to Rasarfin’s identification as a hit compound that inhibited AT1R internalization by >50% and bradykinin B2 receptor (B2R) internalization by >65% [2] [6]. The initial chemical designation was Compound 21, selected for its favorable profile in secondary validation, minimal cytotoxicity, and structural novelty [2]. Subsequent mechanistic studies revealed its unexpected dual activity: Rasarfin concurrently inhibits the small GTPases Ras (IC₅₀ = 0.7 µM) and ADP-ribosylation factor 6 (ARF6) (IC₅₀ = 7 µM), earning its name as a dual-function inhibitor [6] [9]. This discovery marked a significant milestone in cancer pharmacology, as Ras had been historically deemed "undruggable" due to its picomolar affinity for GTP and absence of deep hydrophobic pockets [3].

Critical validation experiments confirmed Rasarfin’s direct engagement with Ras using purified H-Ras in in vitro GEF exchange assays, while ARF6 inhibition was demonstrated through its blockade of AP-2 recruitment to β-arrestin2—a process essential for clathrin-mediated endocytosis [1] [2]. The compound’s chemical identity was established as N-(3-Chloro-4-(4-isobutyrylpiperazin-1-yl)phenyl)benzofuran-2-carboxamide (CAS# 674359-73-0), with a molecular weight of 425.91 g/mol [6] [8]. Its discovery, published in Nature Communications (2021), provided the first proof-of-concept that single molecules could co-target these distinct GTPases to disrupt oncogenic signaling and receptor trafficking [2] [4].

  • Table 1: Key Discovery Milestones for Rasarfin
    YearMilestoneExperimental ModelReference
    2021Identified in HT screen (115K compounds) via endosomal BRET assay for AT1RHEK293 cells [2]
    2021Dual inhibition confirmed (Ras IC₅₀=0.7 µM; ARF6 IC₅₀=7 µM)Purified H-Ras; Cellular assays [6]
    2021Anti-proliferative activity demonstrated in triple-negative breast cancerMDA-MB-231 cells [9]

Current Research Landscape and Knowledge Gaps

The current research on Rasarfin spans three interconnected domains: molecular mechanism elucidation, oncogenic signaling interception, and therapeutic applicability. Structurally, in silico modeling has revealed that Rasarfin binds the SOS (Son of Sevenless)-catalytic domain of Ras, stabilizing it in an inactive GDP-bound state and preventing GTP exchange [2] [4]. For ARF6, it disrupts GTP loading by an uncharacterized mechanism, though hypothesized to involve interference with ARF6 guanine nucleotide exchange factors (GEFs) like ARNO or EFA6 [7]. Functionally, this dual action blunts signal transduction through the MAPK/ERK and PI3K/Akt pathways—critical cascades for cancer cell proliferation and survival [4] [9].

In oncology models, Rasarfin suppresses ligand-dependent signaling by both GPCRs (e.g., ERK1/2 activation by angiotensin II) and receptor tyrosine kinases (e.g., EGFR-induced MAPK/Akt in lung adenocarcinoma). It reduces metabolic activity in MDA-MB-231 breast cancer cells (50% reduction at 10 µM, 72h) and A549 lung cancer cells, with enhanced cytotoxicity observed in Ras/EGFR-hyperactive lineages [5] [9]. Despite these advances, significant knowledge gaps persist:

  • Structural Specificity: The exact binding pose within ARF6’s active site remains unresolved due to limited structural data for ARF6–inhibitor complexes [7].
  • Kinase Selectivity: While Rasarfin shows >100-fold selectivity against Rho/Rac GTPases at 100 µM [6], its off-target effects on kinases or unrelated receptors are underexplored.
  • In Vivo Efficacy: No published studies evaluate Rasarfin’s pharmacokinetics, bioavailability, or antitumor activity in vivo, leaving its therapeutic potential unvalidated [2] [10].
  • Resistance Mechanisms: Whether cancer cells develop compensatory mutations in Ras/ARF6 effectors (e.g., SOS or ARF-GEFs) during prolonged exposure is unknown [7].
  • Table 2: Antiproliferative Effects of Rasarfin in Cancer Cell Lines
    Cell LineCancer TypeKey Signaling AlterationsProliferation Inhibition
    MDA-MB-231Triple-negative breast cancer↓ EGFR-induced MAPK/Akt; ↓ GPCR/ERK1/2Dose-dependent ↓ (IC₅₀~5–10 µM)
    A549Lung adenocarcinoma↓ Ras-GTP loading; ↓ ARF6-mediated receptor recyclingEnhanced vs. breast cancer cells

Future research priorities include solving Rasarfin’s co-crystal structure with ARF6, developing isoform-selective analogs (e.g., for KRAS mutants), and evaluating in vivo efficacy in xenograft models harboring Ras mutations [7] [10]. Additionally, its synergy with existing EGFR or MEK inhibitors warrants investigation to address compensatory pathway activation in tumors [4].

Properties

Product Name

Rasarfin

IUPAC Name

N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-1-benzofuran-2-carboxamide

Molecular Formula

C23H24ClN3O3

Molecular Weight

425.9 g/mol

InChI

InChI=1S/C23H24ClN3O3/c1-15(2)23(29)27-11-9-26(10-12-27)19-8-7-17(14-18(19)24)25-22(28)21-13-16-5-3-4-6-20(16)30-21/h3-8,13-15H,9-12H2,1-2H3,(H,25,28)

InChI Key

SRZCCUYFJZQLGE-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)Cl

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.